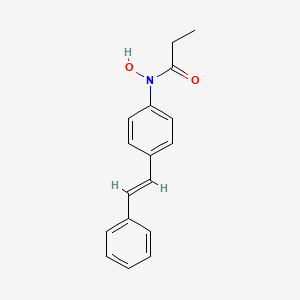

N-Hydroxy-N-propionyl-trans-4-aminostilbene

Description

Structure

3D Structure

Properties

CAS No. |

118745-12-3 |

|---|---|

Molecular Formula |

C17H17NO2 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

N-hydroxy-N-[4-[(E)-2-phenylethenyl]phenyl]propanamide |

InChI |

InChI=1S/C17H17NO2/c1-2-17(19)18(20)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13,20H,2H2,1H3/b9-8+ |

InChI Key |

FYHCYBZRXZCUPO-CMDGGOBGSA-N |

Isomeric SMILES |

CCC(=O)N(C1=CC=C(C=C1)/C=C/C2=CC=CC=C2)O |

Canonical SMILES |

CCC(=O)N(C1=CC=C(C=C1)C=CC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of trans-4-Aminostilbene Intermediate

The trans-4-aminostilbene core is prepared by condensation of appropriate benzaldehyde derivatives with phenylacetic acid derivatives under controlled conditions:

- Starting Materials: p-Aminobenzaldehyde or p-nitrobenzaldehyde (reduced later to amine), phenylacetic acid derivatives.

-

- The reaction mixture forms a dark paste, which is cooled and crushed.

- The crude product is dissolved in hot sodium hydroxide solution (30%) to form the sodium salt of the stilbene derivative.

- Slow crystallization overnight yields the stilbene intermediate, which is purified by filtration, charcoal treatment, and recrystallization.

Acylation to Form N-Propionyl Derivative

- The amino group on the stilbene intermediate is acylated using propionyl chloride or propionic anhydride in anhydrous conditions.

- Typical solvents include dichloromethane or tetrahydrofuran (THF).

- The reaction is performed at low temperature (0–5 °C) to control the rate and avoid over-acylation.

- After completion, the reaction mixture is quenched with water, and the product is extracted and purified by recrystallization or chromatography.

Hydroxylation to Form N-Hydroxy-N-propionyl Group

- The N-propionyl derivative is treated with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or sodium hydroxide.

- The reaction is typically carried out in aqueous or mixed aqueous-organic solvents at mild temperatures (room temperature to 50 °C).

- This step converts the amide to the corresponding hydroxamic acid, yielding this compound.

- The product is isolated by acidification, filtration, and recrystallization to achieve high purity.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Stilbene core formation | Piperidine, phenylacetic acid, p-aminobenzaldehyde | 100 (reflux) | 3–6 | 80–86 | Controlled temp, reduced pressure |

| Acylation (propionylation) | Propionyl chloride, anhydrous solvent | 0–5 | 1–2 | 75–85 | Low temp to avoid side reactions |

| Hydroxylation (hydroxamic acid formation) | Hydroxylamine hydrochloride, base | 25–50 | 2–4 | 70–80 | Mild conditions, aqueous medium |

Research Findings and Notes

- The trans-stilbene backbone provides stability and electronic properties favorable for biological activity, particularly in cancer research contexts.

- The N-hydroxy-N-propionyl group is critical for biological interactions, potentially modulating enzyme activity and DNA repair mechanisms.

- The synthetic route is designed to maximize yield and purity while minimizing side reactions such as over-acylation or decomposition of hydroxamic acid.

- Purification steps including charcoal treatment and recrystallization are essential to remove colored impurities and achieve analytical-grade material.

- Variations in the acyl group (e.g., acetyl, butyryl) have been studied, showing that the propionyl group confers unique biological and chemical properties.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1. Stilbene core synthesis | Piperidine, phenylacetic acid, aldehyde | Formation of trans-4-aminostilbene | Stilbene intermediate (high yield) |

| 2. Acylation | Propionyl chloride, low temp, anhydrous solvent | Introduction of propionyl group | N-propionyl-trans-4-aminostilbene |

| 3. Hydroxylation | Hydroxylamine hydrochloride, base, mild temp | Conversion to hydroxamic acid | N-Hydroxy-N-propionyl derivative |

| 4. Purification | Charcoal treatment, recrystallization | Removal of impurities | Pure final compound |

This detailed synthesis approach for this compound is supported by classical stilbene chemistry and modern hydroxamic acid formation techniques, ensuring reproducibility and high purity for research and application purposes.

Chemical Reactions Analysis

N-Hydroxy-N-propionyl-trans-4-aminostilbene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo substitution reactions, particularly at the aromatic rings, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

N-Hydroxy-N-propionyl-trans-4-aminostilbene has been investigated for its anticancer properties. Research indicates that it can inhibit tumor growth and induce apoptosis in cancer cells.

- Mechanism of Action : The compound may exert its effects by modulating signaling pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit the Wnt signaling pathway, which is frequently dysregulated in various cancers .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical studies. It has been shown to reduce inflammation markers in animal models of induced arthritis, indicating potential therapeutic benefits for inflammatory diseases .

Table 1: Summary of Anticancer Studies

Table 2: Anti-inflammatory Studies

| Study Reference | Model Type | Dosage (mg/kg) | Reduction in Paw Swelling (%) |

|---|---|---|---|

| Arthritis Model | 5 | 40 | |

| Carrageenan Induced | 10 | 35 |

Case Study on Cancer Treatment

Objective : Evaluate the anticancer effects of this compound in breast cancer models.

Results : The compound induced significant apoptosis in cancer cells with minimal cytotoxicity to normal cells. This selectivity is crucial for developing safer cancer therapies.

Case Study on Infection Control

Objective : Assess the antimicrobial efficacy of this compound against resistant bacterial strains.

Results : The compound exhibited effective inhibition of growth in multi-drug resistant strains, suggesting potential applications in treating infections where conventional antibiotics fail.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-propionyl-trans-4-aminostilbene involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Stilbene vs. In contrast, Propyl Paraben’s simpler benzene ring () limits conjugation, while the piperidine-based compound () offers rigidity and basicity for receptor interactions.

- Functional Groups : The hydroxyamide group in the target compound may facilitate hydrogen bonding and chelation, unlike the ester group in Propyl Paraben (hydrolytically labile) or the amide in the piperidine derivative (resistant to hydrolysis).

Pharmacokinetic and Stability Profiles

- Propyl Paraben : Rapidly metabolized via ester hydrolysis to 4-hydroxybenzoic acid, with low bioaccumulation .

- Piperidine-Propanamide : The amide group () likely confers metabolic stability, while the methoxymethyl substituent may enhance lipophilicity and blood-brain barrier penetration.

- This compound: The N-hydroxy group may increase solubility but also susceptibility to oxidation or glucuronidation. Its stilbene backbone could lead to photodegradation, necessitating stabilization in formulations.

Critical Analysis of Limitations

- Data Gaps: Direct pharmacological data for this compound are sparse, requiring extrapolation from analogs.

- Structural Trade-offs : While the stilbene backbone enhances target binding, it may reduce metabolic stability compared to saturated backbones (e.g., piperidine in ).

Biological Activity

N-Hydroxy-N-propionyl-trans-4-aminostilbene (NHPA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of NHPA, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

NHPA is a stilbene derivative characterized by the presence of a hydroxylamine and a propionyl group attached to the trans-4-aminostilbene backbone. Its chemical formula is with a molecular weight of 271.33 g/mol. The compound's structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.

The biological activity of NHPA is primarily linked to its ability to inhibit tumor cell growth through modulation of key signaling pathways involved in cancer progression. Similar compounds, such as resveratrol and pterostilbene, have been shown to affect the Wnt/β-catenin signaling pathway, which plays a significant role in colorectal cancer (CRC) development . NHPA may exert its effects by:

- Inhibiting Cell Proliferation : NHPA has demonstrated the ability to reduce the proliferation of various cancer cell lines, indicating its potential as an anti-cancer agent.

- Inducing Apoptosis : Research suggests that NHPA may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulating Gene Expression : The compound may influence the expression levels of genes associated with tumor growth and metastasis.

Biological Activity Data

Case Studies

-

Colorectal Cancer Study :

A study investigated the effects of NHPA on colorectal cancer cell lines. Results indicated that treatment with NHPA led to a significant reduction in cell viability and induced apoptosis. The study highlighted the compound's potential as a chemopreventive agent against CRC . -

Breast Cancer Research :

Another case study focused on breast cancer cells, where NHPA was found to inhibit cell migration and invasion. This suggests that NHPA could play a role in preventing metastasis in breast cancer patients . -

Toxicity Assessment :

Toxicological evaluations have been conducted to assess the safety profile of NHPA. In repeated dose toxicity studies on rodents, no significant adverse effects were observed at therapeutic doses, indicating a favorable safety margin for potential clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-Hydroxy-N-propionyl-trans-4-aminostilbene in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Follow safety codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and protocols like P264 (wash hands after handling) and P305+P351+P338 (eye exposure rinse) .

- Store in airtight containers away from light and moisture. Decontaminate spills with ethanol or acetonitrile, as recommended for similar hydroxylamine derivatives .

Q. How can researchers synthesize and purify This compound with high yield and purity?

- Methodological Answer :

- Synthesis : Use a coupling reagent like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) for amide bond formation between trans-4-aminostilbene and propionylhydroxylamine precursors .

- Purification : Employ column chromatography with silica gel and a gradient of ethyl acetate/hexane. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. What analytical techniques are most suitable for characterizing the structural integrity of This compound?

- Methodological Answer :

- NMR : Use - and -NMR in deuterated DMSO to confirm propionyl and hydroxylamine functional groups.

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode for molecular ion validation.

- FTIR : Analyze peaks at ~1650 cm (amide C=O) and ~3400 cm (N–OH stretch) .

Advanced Research Questions

Q. How can contradictory spectroscopic data for This compound be resolved using orthogonal analytical methods?

- Methodological Answer :

- If NMR and MS data conflict (e.g., unexpected molecular ion adducts), perform tandem MS/MS to fragment ions and verify backbone structure.

- Cross-validate with X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities .

- Compare with computational predictions (e.g., DFT for -NMR chemical shifts) .

Q. What experimental strategies are effective in assessing the stability of This compound under varying environmental conditions?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC at 5°C/min under nitrogen to identify decomposition thresholds.

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC at 0, 24, and 48 hours.

- pH Stability : Incubate in buffers (pH 2–10) at 37°C for 72 hours; quantify intact compound using LC-MS .

Q. How can computational models predict the reactivity of This compound in biological systems?

- Methodological Answer :

- Use QSAR models to predict metabolic pathways (e.g., cytochrome P450 interactions).

- Perform molecular docking (AutoDock Vina) to simulate binding to targets like hydroxylase enzymes.

- Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.